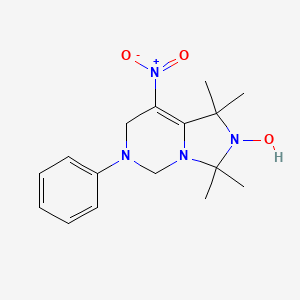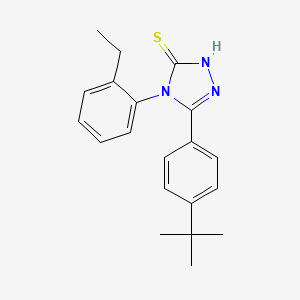
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
作用機序
The mechanism of action of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of these enzymes, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition of protein kinases can lead to a variety of cellular effects, including changes in gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide are diverse and depend on the specific protein kinase that is inhibited. For example, inhibition of ERK1/2 can lead to decreased cell proliferation and increased apoptosis, while inhibition of JNK can lead to decreased inflammation and increased cell survival.
実験室実験の利点と制限
One advantage of using 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide in lab experiments is its specificity for protein kinases. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the specific roles of different protein kinases in cellular processes. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it expensive and difficult to obtain in large quantities.
将来の方向性
There are several future directions for the use of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide in scientific research. One potential area of study is in the development of new cancer therapies. Since this compound has been shown to inhibit the activity of several protein kinases that are involved in cell proliferation and survival, it may be possible to use it as a targeted therapy for certain types of cancer. Another potential area of study is in the development of new treatments for inflammatory diseases. Since this compound has been shown to inhibit the activity of JNK, which is involved in inflammation, it may be possible to use it to treat conditions such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide is a valuable tool in scientific research due to its ability to inhibit protein kinases and its diverse biochemical and physiological effects. While there are some limitations to its use, its specificity and potential for targeted therapies make it an exciting area of study for future research.
合成法
The synthesis of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide involves a multi-step process that starts with the reaction of 5-methyl-3-isoxazolylamine with 2-chloroethanol. This reaction produces a hydroxyethyl derivative that is then reacted with thiophene-2-sulfonyl chloride to produce the final product. The yield of this synthesis method is typically around 50%.
科学的研究の応用
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the role of protein kinases in various cellular processes. This compound has been shown to inhibit the activity of several protein kinases, including ERK1/2 and JNK, which are involved in cell proliferation and differentiation.
特性
IUPAC Name |
5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3S2/c1-5-4-7(10-14-5)11-16(12,13)8-3-2-6(9)15-8/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFXXAOWJPBNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)

![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)

![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![4-tert-butyl-N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5701234.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)

![1-[6-methyl-4-(4-methyl-1-piperazinyl)-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701276.png)
![N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5701281.png)
![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)
![{[5-(4-bromophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5701286.png)
